molecular formula C21H30O3 B3026889 Wilforol E CAS No. 117456-86-7

Wilforol E

Cat. No. B3026889
M. Wt: 330.5 g/mol
InChI Key: TZQODEMPJPONPQ-HRAATJIYSA-N
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Description

Wilforol E is a compound with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol . It is a type of compound known as Diterpenoids . It is derived from the herbs of Tripterygium wilfordii . The compound is typically stored as a powder .

Scientific Research Applications

Anti-Proliferative Effects on Glioma Cells

Wilforol A, a compound related to Wilforol E, has shown promising anti-proliferative effects against human glioma cells. Studies indicate that it deactivates the PI3K/AKT signaling pathway, leading to reduced viability and increased apoptosis in glioma cells without affecting healthy cells such as tracheal epithelial cells and astrocytes. The research highlights its potential in cancer therapy, specifically targeting glioma cells while sparing healthy cells (Wang et al., 2023).

Chemical Characterization

Wilforol E was first isolated from the acetone extract of the dried root bark of Tripterigium wilfordii. Its structure was determined through chemical and spectroscopic analysis. This foundational research is vital for further studies into its biological activities and potential applications (Morota et al., 1995).

Potential Insecticidal Properties

Wilforine, another compound similar to Wilforol E, has demonstrated insecticidal properties. Studies show that it affects the calcium signaling pathway in insects, leading to paralysis and death. This suggests a potential use of compounds like Wilforol E in botanical insecticides, offering an alternative to synthetic pesticides (Ma et al., 2021).

Safety And Hazards

The safety data sheet for a related compound, Wilforol A, suggests that it should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It also suggests that it should be stored at -20°C and protected from light . It’s likely that similar precautions should be taken when handling Wilforol E, but more research is needed to confirm this.

properties

IUPAC Name

(4aS,10aR)-6-hydroxy-8-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(2)18-15(22)11-14-13(19(18)24-6)7-8-16-20(3,4)17(23)9-10-21(14,16)5/h11-12,16,22H,7-10H2,1-6H3/t16-,21+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQODEMPJPONPQ-HRAATJIYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wilforol E

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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